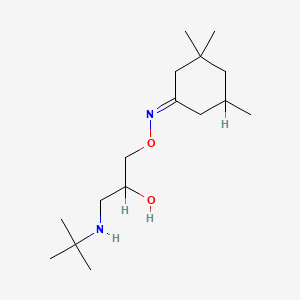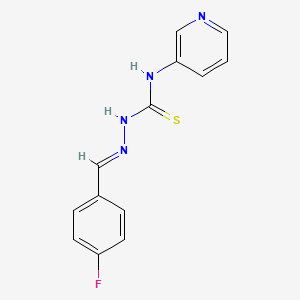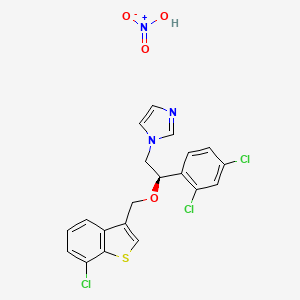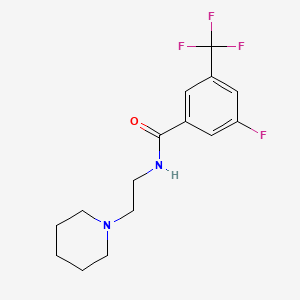
3,5-Dichloro-2-methylmuconolactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-2-methylmuconolactone is a halo fatty acid.
Aplicaciones Científicas De Investigación
Metabolic Pathways in Microorganisms
- Microbial Degradation Pathways: 3,5-Dichloro-2-methylmuconolactone plays a role in the microbial degradation pathways of certain chlorinated aromatic compounds. Ralstonia sp. strain PS12, for instance, uses dichlorotoluenes as growth substrates, where dichloromethylcatechols, including this compound, are formed as central intermediates in the degradation process (Pollmann, Kaschabek, Wray, Reineke, & Pieper, 2002).
Enzymatic Reactions and Stereochemistry
- Enzymatic Transformations and Stereochemistry: Studies on the stereochemistry and enzymatic reactions involving muconolactones, including this compound, provide insights into biochemical pathways. These studies explore the activities of various enzymes like muconolactone isomerase and their role in catalyzing transformations of muconolactones, revealing intricate details about their metabolic routes and stereochemical configurations (Prucha, Wray, & Pieper, 1996).
Muconolactone Isomerases and Dechlorination
- Role of Muconolactone Isomerases: The involvement of muconolactone isomerases in the dechlorination of chloro-substituted muconolactones, including this compound, highlights its importance in microbial catabolism. These isomerases facilitate critical steps in the degradation of environmentally persistent compounds (Prucha, Peterseim, Timmis, & Pieper, 1996).
Biotechnological Applications
- Bioproduction of Optically Active Muconolactones: The biotechnological production of optically active muconolactones, which can include derivatives of this compound, is of interest in the field of biocatalysis and organic synthesis. This process involves the use of specific microbial strains capable of producing these compounds with high stereochemical purity, which can be crucial for various industrial applications (Cha, 2001).
Environmental Impact and Bioremediation
- Role in Environmental Bioremediation: The study of this compound in microbial degradation pathways provides insights for environmental bioremediation strategies. Understanding how microorganisms metabolize this compound aids in developing methods to break down environmentally harmful chlorinated aromatic compounds (Pollmann, Wray, & Pieper, 2005).
Propiedades
Fórmula molecular |
C7H6Cl2O4 |
|---|---|
Peso molecular |
225.02 g/mol |
Nombre IUPAC |
2-chloro-2-(3-chloro-4-methyl-5-oxo-2H-furan-2-yl)acetic acid |
InChI |
InChI=1S/C7H6Cl2O4/c1-2-3(8)5(13-7(2)12)4(9)6(10)11/h4-5H,1H3,(H,10,11) |
Clave InChI |
LQQCBKRSWIGKFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(OC1=O)C(C(=O)O)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




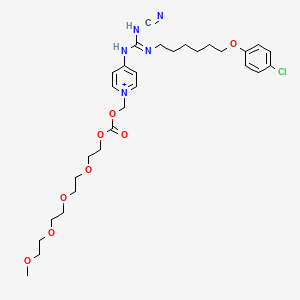
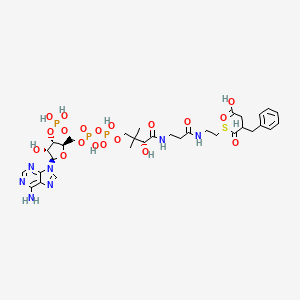
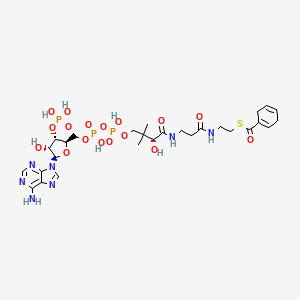
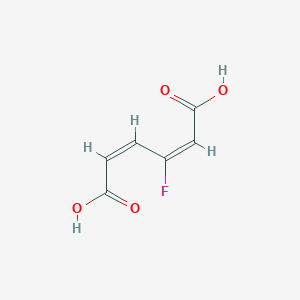
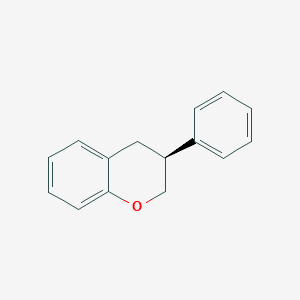
![4-[(2E)-2-[1-[4-(furan-2-ylmethylsulfamoyl)phenyl]ethylidene]hydrazinyl]benzoic acid](/img/structure/B1243155.png)
